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Compound of Interest
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Cat. No.: B1674150 Get Quote

Technical Support Center: Ibodutant for IBS-D
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals investigating

the use of Ibodutant for Irritable Bowel Syndrome with Diarrhea (IBS-D).

Frequently Asked Questions (FAQs)
Q1: Why were the Phase 3 clinical trials for Ibodutant in IBS-D terminated?

The Phase 3 trials for Ibodutant in the treatment of IBS-D were terminated due to a lack of

efficacy.[1] The promising results observed in the Phase 2 IRIS-2 study, particularly in female

patients, were not replicated in the larger, pivotal Phase 3 studies.[2] The primary endpoints in

the Phase 3 trials did not show a statistically significant difference between Ibodutant and

placebo.[2][3]

Q2: Was the failure of the Phase 3 trials related to safety concerns?

No, the termination was not primarily due to safety issues. The tolerability and safety profile of

Ibodutant was generally similar to placebo in both Phase 2 and Phase 3 trials.[4] The decision

to halt the trials was based on the failure to meet the predefined efficacy endpoints.

Q3: Did Ibodutant show any efficacy in the Phase 3 trials?
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While the primary endpoints were not met, some secondary analyses of the Phase 3 data

showed minor, non-significant trends. For instance, in the NAK-07 study, the response rate for

stool consistency over 24 weeks was statistically significant, as was the sustained efficacy

response rate. However, the combined primary endpoint of weekly response for abdominal

pain intensity and stool consistency did not differ significantly from placebo.

Q4: What was the proposed mechanism of action for Ibodutant in IBS-D?

Ibodutant is a selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins,

such as neurokinin A, are neurotransmitters in the gut that are involved in regulating intestinal

motility, secretion, and visceral sensitivity. By blocking the NK2 receptor, Ibodutant was

expected to reduce the colonic contractility and visceral hypersensitivity that contribute to the

symptoms of IBS-D.

Troubleshooting Unsuccessful Experimental
Outcomes
Issue: Lack of Efficacy in Preclinical Models or Clinical Trials

If your research with NK2 receptor antagonists like Ibodutant is not yielding the expected

therapeutic effects for IBS-D, consider the following potential factors:

Patient Population Heterogeneity: IBS-D is a heterogeneous disorder. The promising signal

in female patients in the Phase 2 trial that was not confirmed in Phase 3 suggests that there

may be specific subpopulations of IBS-D patients who are more responsive to NK2 receptor

antagonism. Consider stratifying your study population based on biomarkers or specific

symptom profiles.

Placebo Effect: The placebo response rate in functional gastrointestinal disorder trials is

notoriously high. In the Ibodutant Phase 3 trial (NAK-06), the placebo response for the

primary endpoint was 34.7%, nearly identical to the Ibodutant arm at 35.7%. Rigorous study

design and appropriate patient-reported outcome instruments are critical to differentiate a

true drug effect from placebo.

Endpoint Selection: The choice of primary and secondary endpoints can significantly impact

trial outcomes. The definition of a "responder" in the Ibodutant trials was stringent. Re-
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evaluate whether the selected endpoints are the most sensitive and clinically relevant for the

target population and mechanism of action.

Complex Pathophysiology: The pathophysiology of IBS-D is complex and involves multiple

factors beyond the tachykinin system. It is possible that targeting the NK2 receptor alone is

insufficient to produce a robust clinical benefit in a broad IBS-D population.

Quantitative Data Summary
Table 1: Efficacy Results of Ibodutant Phase 2 (IRIS-2)
Trial
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Endpoint
Ibodutant
1mg
(n=140)

Ibodutant
3mg
(n=138)

Ibodutant
10mg
(n=139)

Placebo
(n=142)

p-value
(10mg vs
Placebo)

Primary

Endpoint

(EMA): %

Responders

for

satisfactory

relief of

overall IBS

symptoms

and

abdominal

pain/discomfo

rt for ≥6 of 8

weeks

32.1% 33.3% 39.6% 27.5% 0.032

Primary

Endpoint

(FDA): %

Responders

for ≥30%

reduction in

weekly

average

worst

abdominal

pain and

≥50%

reduction in

days with

liquid/watery

stool for ≥4 of

8 weeks

Not Reported Not Reported 49.0% 37.0% 0.048

Female

Subgroup

25.5% 21.6% 54.5% 31.2% 0.003
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(FDA

Endpoint): %

Responders

for combined

weekly

response for

abdominal

pain and

stool

consistency

Table 2: Efficacy Results of Ibodutant Phase 3 (NAK-06 /
NCT02107196) Trial

Endpoint
Ibodutant 10mg
(n=269)

Placebo (n=268) p-value

Primary Endpoint: %

Responders for

weekly abdominal

pain intensity AND

stool consistency for

≥50% of the 12-week

treatment period

35.7% 34.7% NS

Secondary Endpoint:

% Responders for

weekly abdominal

pain alone for ≥50% of

the 12-week treatment

period

48.0% 47.7% NS

Experimental Protocols
Phase 3 Clinical Trial (NAK-06 / NCT02107196)
Methodology
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Study Design: A 12-week, double-blind, randomized, placebo-controlled, parallel-group

Phase 3 study.

Participants: Female patients aged 18 years or older with a diagnosis of IBS-D according to

Rome III criteria.

Inclusion Criteria:

Recurrent abdominal pain or discomfort for at least 3 days per month in the last 3 months

associated with at least two of the following: improvement with defecation, onset

associated with a change in stool frequency, or onset associated with a change in stool

form.

Symptom onset at least 6 months prior to diagnosis.

During a 2-week run-in period: a weekly average of worst abdominal pain score of ≥3.0 on

a 0-10 scale, at least one bowel movement per day, a weekly average of at least 3 bowel

movements per day, and at least one stool with a consistency of Type 6 or 7 on the Bristol

Stool Scale on at least 2 days per week.

Intervention:

Ibodutant 10 mg orally once daily.

Placebo orally once daily.

Primary Outcome Measure: The percentage of patients who were weekly responders for

both abdominal pain intensity and stool consistency for at least 50% of the 12-week

treatment period. A weekly abdominal pain response was defined as a decrease in the

weekly average of the worst abdominal pain in the past 24 hours of at least 30% compared

with baseline. A weekly stool consistency response was defined as a decrease of at least

50% in the number of days per week with at least one stool that had a consistency of Type 6

or 7 compared with baseline.
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Caption: Mechanism of action of Ibodutant as an NK2 receptor antagonist.
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Caption: Workflow of the Ibodutant Phase 3 (NAK-06) clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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